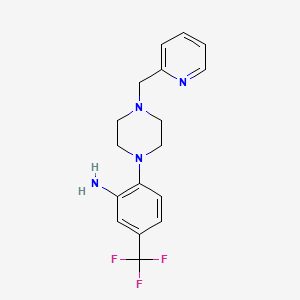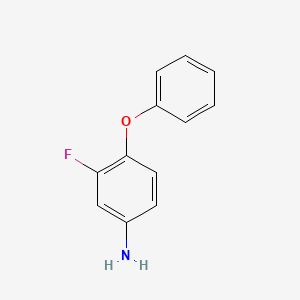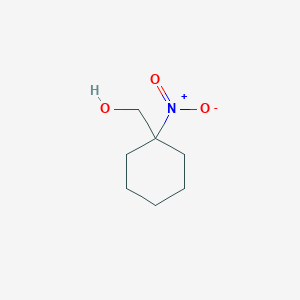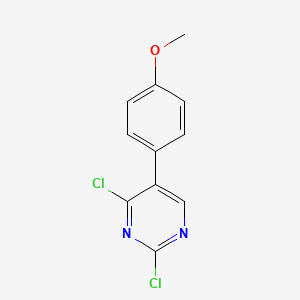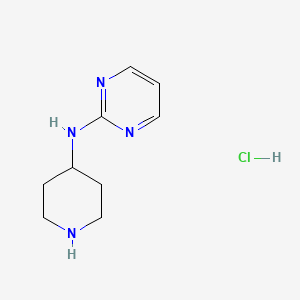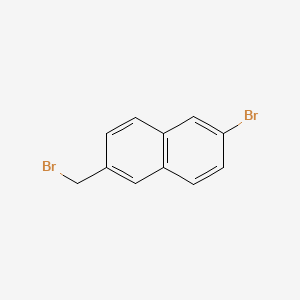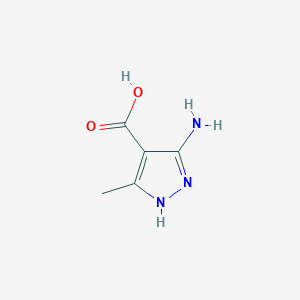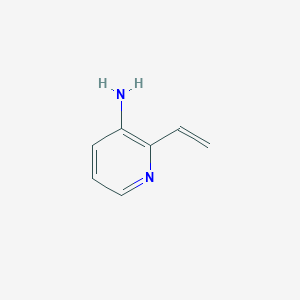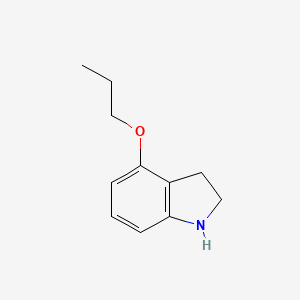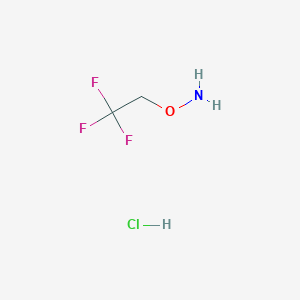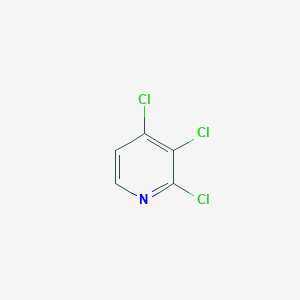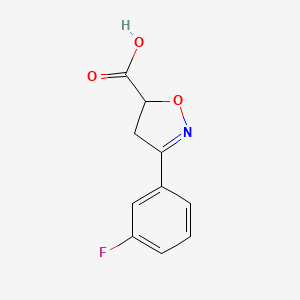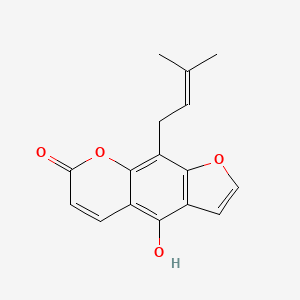
异异茴香素
描述
Alloisoimperatorin is a naturally occurring compound classified under the coumarins. It is primarily isolated from the roots of the plant Angelica dahurica, which belongs to the Apiaceae family . This compound is known for its various biological activities, including estrogenic, antioxidant, and anti-inflammatory properties .
科学研究应用
Alloisoimperatorin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
作用机制
Target of Action
Alloisoimperatorin, a phytoestrogen , primarily targets Acyl-CoA synthetase long chain family member 4 (ACSL4) . ACSL4 is highly associated with myocardial hypoxia/reoxygenation injury . Alloisoimperatorin also shows strong ability to induce alkaline phosphatase (AP) activity .
Mode of Action
Alloisoimperatorin interacts with its targets, leading to significant changes in cellular processes. It has been found to have the strongest binding to the target proteins of the ACSL4/AMPK/mTOR pathway . This interaction plays a crucial role in its therapeutic effects.
Biochemical Pathways
The primary biochemical pathway affected by Alloisoimperatorin is the ACSL4/AMPK/mTOR pathway . By interacting with this pathway, Alloisoimperatorin can regulate ferroptosis, a form of regulated cell death . This regulation is crucial in alleviating myocardial hypoxia/reoxygenation injury .
Result of Action
Alloisoimperatorin’s action results in molecular and cellular effects that alleviate myocardial hypoxia/reoxygenation injury . It increases cell viability and glutathione peroxidase 4 (GPX4) protein expression, decreases reactive oxygen species (ROS) generation, malondialdehyde (MDA), and MTT expression . These effects contribute to the inhibition of ferroptosis and the alleviation of myocardial injury .
生化分析
Biochemical Properties
Alloisoimperatorin plays a significant role in biochemical reactions, particularly in the induction of alkaline phosphatase activity. It has an EC50 value of 0.8 μg/mL for this activity . The compound interacts with various enzymes and proteins, including alkaline phosphatase, which it activates. This interaction is crucial for its potential use in the study of hormone-dependent cancers and the alleviation of menopausal symptoms .
Cellular Effects
Alloisoimperatorin has been shown to influence various cellular processes. It induces autophagy in cervical cancer cells via the reactive oxygen species pathway . The compound also exhibits anti-proliferative effects, increases apoptosis rates, and enhances autophagy fluorescence in HeLa and SiHa cells . Additionally, Alloisoimperatorin has estrogenic activity on the Ishikawa cell line, showing a strong ability to induce alkaline phosphatase .
Molecular Mechanism
At the molecular level, Alloisoimperatorin exerts its effects through several mechanisms. It induces autophagy by increasing reactive oxygen species production and inhibiting cell proliferation . The compound also interacts with the ACSL4/AMPK/mTOR signaling pathway, which is involved in ferroptosis regulation . These interactions lead to changes in gene expression and enzyme activity, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alloisoimperatorin have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can induce long-term effects on cellular function. For instance, Alloisoimperatorin has been shown to maintain its anti-proliferative and autophagy-inducing effects over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Alloisoimperatorin vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased anti-tumor activity and potential toxic effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Alloisoimperatorin is involved in several metabolic pathways. It interacts with enzymes such as Acyl-CoA synthetase long chain family member 4 (ACSL4) and is part of the AMPK/mTOR signaling pathway . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s biological activities.
Transport and Distribution
Within cells and tissues, Alloisoimperatorin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
Alloisoimperatorin’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is vital for its interactions with enzymes and proteins, influencing its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: Alloisoimperatorin can be synthesized through several methods, including organic synthesis and extraction from natural sources. The synthetic route typically involves the use of precursor molecules such as umbelliferone and appropriate reagents to form the coumarin structure .
Industrial Production Methods: Industrial production of alloisoimperatorin often relies on extraction from plant sources. The primary methods include:
Steam Distillation: This method involves the use of steam to extract the volatile components from the plant material.
Organic Solvent Extraction: Solvents like methanol, ethanol, or dichloromethane are used to dissolve the compound from the plant material.
Ultrasonic Assisted Extraction: Ultrasonic waves are used to enhance the extraction efficiency by breaking down the plant cell walls.
化学反应分析
Alloisoimperatorin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alloisoimperatorin can undergo substitution reactions where functional groups are replaced by other groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
相似化合物的比较
Alloisoimperatorin is structurally similar to other coumarins such as:
- Imperatorin
- Phellopterin
- Byakangelicol
- Byakangelicin
- Neobyakangelicol
Uniqueness: Alloisoimperatorin stands out due to its potent estrogenic activity and its ability to induce multiple cell death pathways, making it a unique compound in the study of hormone-dependent cancers and other diseases .
属性
IUPAC Name |
4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCROWZWGSUEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


